molecular formula C22H10O2 B14493099 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione CAS No. 65171-43-9

4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione

Cat. No.: B14493099
CAS No.: 65171-43-9
M. Wt: 306.3 g/mol
InChI Key: WTGXVKRTQMVSQG-UHFFFAOYSA-N
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Description

4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione is a useful research compound. Its molecular formula is C22H10O2 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65171-43-9

Molecular Formula

C22H10O2

Molecular Weight

306.3 g/mol

IUPAC Name

hexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-1,3(22),4,6,9(21),10,12,15,17,19-decaene-8,14-dione

InChI

InChI=1S/C22H10O2/c23-21-13-6-1-4-11-10-12-5-2-7-14-18(12)20(17(11)13)19-15(21)8-3-9-16(19)22(14)24/h1-10H

InChI Key

WTGXVKRTQMVSQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C4C(=CC=C3)C(=O)C5=CC=CC6=C5C4=C2C(=C1)C6=O

Origin of Product

United States

Synthetic Methodologies for 4h,8h Dibenzo Cd,mn Pyrene 4,8 Dione and Its Structural Analogues

Established Synthetic Routes and Key Reaction Pathways

The construction of the 4H,8H-Dibenzo[cd,mn]pyrene-4,8-dione framework has historically relied on multi-step sequences that meticulously build the carbocyclic system. These established routes often involve classical reactions for ring formation and functional group transformations.

Multi-step Synthesis Strategies for the Dione (B5365651) Core

Multi-step syntheses are fundamental in constructing complex aromatic systems like this compound. These strategies involve the sequential formation of rings and the introduction of carbonyl functionalities. A common approach begins with smaller, readily available aromatic precursors, which are elaborated through a series of reactions, including Friedel-Crafts acylations and alkylations, to build up the required carbon skeleton.

For instance, a plausible retrosynthetic analysis would disconnect the target molecule into simpler, often commercially available, naphthalene (B1677914) or pyrene (B120774) derivatives. The key bond-forming steps in the forward synthesis would then involve the creation of new aromatic rings through cyclization reactions. The dione functionality is typically introduced either by oxidation of a pre-formed aromatic hydrocarbon or by carrying the carbonyl groups through the synthetic sequence from an earlier intermediate.

Intramolecular Cyclization Reactions in Dibenzo[cd,mn]pyrene-dione Formation

Intramolecular cyclization is a powerful tool for the formation of the fused ring systems present in this compound. These reactions involve a precursor molecule that contains all the necessary atoms for the target ring system, which then undergoes a ring-closing reaction, often promoted by acid or heat. For example, the synthesis of benzo[a]carbazole derivatives has been achieved through the intramolecular cyclization of 3-cyanoacetamide pyrroles, showcasing the utility of this approach for creating complex polycyclic structures. nih.gov

In the context of dibenzo[cd,mn]pyrene-dione synthesis, a suitably substituted precursor, could undergo a double intramolecular cyclization to form the two new rings of the dione core. The efficiency of such cyclizations is highly dependent on the nature of the starting material and the reaction conditions employed.

Dehydrogenative and Oxidative Annulation Approaches

Dehydrogenative and oxidative annulation methods offer a more direct approach to the synthesis of polycyclic aromatic systems. These reactions involve the formation of new carbon-carbon bonds between two aromatic systems, accompanied by the loss of hydrogen atoms, often facilitated by a metal catalyst or a chemical oxidant. This strategy can reduce the number of synthetic steps compared to traditional multi-step approaches.

For example, the electrochemical oxidation of polycyclic aromatic phenols has been developed as a green alternative to chemical oxidants for the synthesis of polycyclic aromatic quinones. nih.govsemanticscholar.org This method involves the anodic oxidation of a phenol (B47542) precursor to generate a phenoxonium cation, which can then be trapped to form a quinone. While a direct application to this compound is not explicitly detailed, this methodology represents a promising avenue for the synthesis of such compounds from appropriately hydroxylated precursors.

Novel and Efficient Synthetic Protocols

Gram-Scale Synthetic Procedures for this compound

Compound Number of Steps Overall Yield Scale
Triangulene-4,8-dione353%Gram-scale

This table showcases the efficiency of a gram-scale synthesis for a structurally related dione.

Modular Synthesis for Substituted Dibenzo[cd,mn]pyrene Systems

Modular synthesis is a powerful strategy that allows for the construction of a family of related compounds from a common set of building blocks. This approach is particularly valuable for creating substituted derivatives of a core structure, which can be used to tune the material's properties. The development of modular synthetic routes to substituted polycyclic aromatic hydrocarbons is an active area of research. acs.orgnih.govresearchgate.netresearchgate.net

These strategies often employ cascade reactions, where multiple bond-forming events occur in a single pot, to rapidly build molecular complexity. For example, a modular and straightforward synthetic route to boron-doped polycyclic aromatic hydrocarbons has been demonstrated via a one-step cascade reaction from easily accessible alkyne precursors. nih.gov This approach allows for the construction of a series of novel compounds bearing different substituents. While a specific modular synthesis for substituted dibenzo[cd,mn]pyrene systems has not been detailed, the principles of modular design using cascade reactions and versatile building blocks are certainly applicable to this class of compounds.

Synthetic Strategy Key Features Potential Application
Cascade ReactionsMultiple bond formations in one pot, high efficiencyRapid assembly of the dibenzo[cd,mn]pyrene core
Versatile Building BlocksPrecursors with various functional groupsIntroduction of substituents at specific positions
Cross-Coupling ReactionsFormation of C-C bonds between aromatic fragmentsLinking of precursor molecules before cyclization

This table outlines key features of modular synthesis strategies and their potential application in the synthesis of substituted dibenzo[cd,mn]pyrene systems.

Synthesis of Precursors and Intermediates

The construction of this compound and its structural relatives, such as pyranthrone and violanthrone (B7798473), typically involves the coupling and subsequent cyclization of smaller, functionalized aromatic building blocks. Key precursors include derivatives of naphthalene, perylene (B46583), and anthraquinone (B42736).

One of the most fundamental precursors for a wide range of polycyclic aromatic compounds is naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA) . This compound is generally prepared through the oxidation of pyrene. wikipedia.org Common oxidizing agents used for this transformation include chromic acid and chlorine. The process involves the formation of an unsaturated tetrachloride, which then hydrolyzes to enols. These enols tautomerize to a bis-dione, which is subsequently oxidized to the tetracarboxylic acid, followed by dehydration to the dianhydride. wikipedia.org NTDA is a crucial starting material for the synthesis of naphthalenediimides (NDIs), which are a family of compounds with extensive applications. wikipedia.org

Perylene derivatives are another critical class of precursors. For instance, the synthesis of 3,4-perylenedicarboxylic monoanhydride (PDCMA), an important intermediate for perylene dyes, has been achieved through a two-step protocol involving a Suzuki-Miyaura coupling followed by a Scholl dehydrogenative cyclization. Perylenetetracarboxylic dianhydride (PTCDA) is a more common commodity chemical used to produce perylene bisimide derivatives. medchemexpress.com The synthesis of functionalized perylene derivatives can also be achieved through palladium-catalyzed cross-coupling reactions on halogenated perylene precursors, followed by photocyclization to extend the π-system.

The synthesis of structural analogues like pyranthrone relies on the cyclization of 2,2'-dimethyl-1,1'-dianthraquinonyl. This ring closure is typically achieved under harsh conditions, such as heating in the presence of a strong base like potassium hydroxide (B78521) or sodium hydroxide, often in a high-boiling solvent or a molten salt flux. google.com Similarly, violanthrone and isoviolanthrone (B85859) are synthesized through the dimerization and cyclization of benzanthrone (B145504), a four-ring aromatic ketone. researchgate.netgoogle.com The conditions for these alkali fusion reactions significantly influence the ratio of the resulting isomers. researchgate.net

The following table summarizes some key precursors and their typical synthetic routes.

Precursor/IntermediateStarting Material(s)Key Reaction Type(s)Reference(s)
Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA)PyreneOxidation wikipedia.org
Perylene derivatives1,1'-Binaphthyl derivativesAnionic cyclodehydrogenation conicet.gov.ar
Pyranthrone2,2'-Dimethyl-1,1'-dianthraquinonylBase-induced ring closure google.com
ViolanthroneBenzanthroneAlkali fusion/dimerization researchgate.net
IsoviolanthroneBz-1,Bz-1'-Dibenzanthronyl sulfide (B99878)Caustic fusion google.com
Aza-dibenzo[cd,mn]pyrene systemsTris(2,6-dimethoxyphenyl)carbenium salts and arylaminesAcridine formation and in-situ ring closure doi.org

Challenges and Future Directions in Dibenzo[cd,mn]pyrene-4,8-dione Synthesis

The synthesis of this compound and related large, planar PAHs is fraught with challenges that limit their widespread availability and application.

Current Challenges:

Harsh Reaction Conditions: Many of the classical synthetic routes to these polycyclic systems require drastic conditions, such as high temperatures and the use of strong acids or bases (e.g., alkali fusion). google.comresearchgate.net These conditions can lead to low yields, lack of selectivity, and the formation of difficult-to-remove byproducts.

Low Solubility: The target molecules and many of their precursors are large, rigid, and planar, which often results in very low solubility in common organic solvents. This poor solubility complicates reaction setup, monitoring, purification, and characterization.

Purification: The products of these syntheses are often mixtures of isomers or compounds with similar polarities, making separation by standard techniques like column chromatography challenging. thieme-connect.de

Regioselectivity: Introducing functional groups at specific positions on the aromatic core to tune the molecule's properties is a significant hurdle. Many synthetic methods lack the necessary regioselectivity, leading to isomeric mixtures.

Scalability: The combination of harsh conditions, low yields, and difficult purification makes scaling up the synthesis of these complex molecules a major obstacle.

Future Directions:

The development of more efficient, selective, and sustainable synthetic methods is the primary focus of future research in this field.

Modern Catalytic Methods: There is a growing emphasis on using modern catalytic methods, such as palladium-catalyzed cross-coupling and annulation reactions. These methods offer milder reaction conditions and greater control over bond formation, allowing for a more convergent and flexible approach to constructing the complex aromatic core. researchgate.net

C-H Activation: Direct C-H activation strategies are emerging as powerful tools for building complex PAHs. doi.org These methods avoid the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient.

Photochemical Cyclizations: Photocyclization reactions, often induced by visible light, provide a mild and efficient way to form the final ring systems in the synthesis of extended PAHs. researchgate.netresearchgate.net This approach can offer high regioselectivity in some cases.

Flow Chemistry: The use of flow chemistry could help to overcome some of the challenges associated with harsh reaction conditions and scalability. The precise control over temperature, pressure, and reaction time in flow reactors can improve yields and selectivity.

"Green" Chemistry Approaches: Future synthetic strategies will likely focus on more environmentally friendly methods, such as using water as a solvent, employing solvent-free reactions, and reducing the use of hazardous reagents.

Molecular and Electronic Structure of 4h,8h Dibenzo Cd,mn Pyrene 4,8 Dione and Its Derivatives

Theoretical Investigations of Electronic Configuration

Theoretical chemistry provides a powerful lens through which the electronic landscapes of complex molecules can be explored. For 4H,8H-Dibenzo[cd,mn]pyrene-4,8-dione and its derivatives, computational methods have been instrumental in understanding their ground and excited state properties, spin density distributions, and molecular orbital interactions.

Density Functional Theory (DFT) has emerged as a robust method for predicting the geometric and electronic properties of molecular systems in their ground state. While specific DFT studies on this compound are not extensively documented, research on related dibenzo[a,l]pyrene (B127179) diol epoxides demonstrates the utility of DFT in determining structures, energies, and conformational dynamics. nih.gov For these larger, distorted PAH derivatives, DFT calculations have successfully elucidated the preference for certain stereoisomeric states and the energetic barriers for conformational changes. nih.gov Such studies underscore the capability of DFT to handle the complexities of overcrowded aromatic systems, a characteristic feature of the dibenzo[cd,mn]pyrene framework. The introduction of carbonyl groups, as in the dione (B5365651) structure, is anticipated to significantly influence the electronic distribution and geometry of the pyrene (B120774) core.

To accurately describe the excited-state properties of complex molecules, methods beyond standard DFT are often necessary. Many-Body Perturbation Theory (MBPT), particularly through the GW approximation and the Bethe-Salpeter equation (BSE), offers a state-of-the-art approach for calculating the excited-state properties of crystalline solids and molecular systems. nih.govmolgw.org The GW+BSE formalism has been successfully applied to a dataset of 101 polycyclic aromatic hydrocarbon molecular crystals, providing valuable insights into their excited-state characteristics. nih.gov While a specific GW+BSE study on this compound has not been reported, the application of these methods to other PAHs highlights their potential to accurately predict optical properties and electron-hole interactions in these systems. nih.govunits.it The computational cost of such methods is high, but they provide a more accurate description of excited states compared to time-dependent DFT, especially for systems where electron correlation effects are significant. frontiersin.org

The analysis of spin density distribution is crucial for understanding the behavior of radical ions and triplet states of molecules. In a study of a naphthalimide-pyrene (NI-Py) dyad, an analogue that combines a pyrene moiety with another aromatic system, the spin density distribution in the triplet state was investigated using DFT calculations. researchgate.net The results revealed how the unpaired electron density is distributed across the molecule, providing insights into its electronic structure and reactivity in the excited state. researchgate.net For dibenzo[cd,mn]pyrene-dione analogues, similar computational analyses of their radical cations or anions would be expected to show significant delocalization of spin density over the extended π-system, with the carbonyl groups likely influencing the distribution pattern. The stabilization of radical ions through such delocalization is a key feature of large PAHs. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of a material.

For pyrene derivatives, the HOMO-LUMO gap can be effectively tuned by the introduction of donor and acceptor substituents. nih.gov A study on donor-acceptor substituted pyrenes at the K-regions (positions 4,5 and 9,10) demonstrated that this substitution pattern significantly impacts the frontier orbitals. nih.gov In the case of this compound, the two carbonyl groups act as electron-withdrawing substituents, which would be expected to lower the energy of the LUMO and, consequently, reduce the HOMO-LUMO gap compared to the parent dibenzo[cd,mn]pyrene hydrocarbon. This effect is consistent with observations in other pyrene derivatives where electron-withdrawing groups lead to a smaller energy gap. researchgate.net

The table below summarizes the calculated HOMO-LUMO gaps for pyrene and coronene (B32277) with and without functional group substitutions, illustrating the effect of different substituents on the electronic structure.

CompoundFunctional GroupHOMO-LUMO Gap (eV)
PyreneNone3.78
CoroneneNone3.97
PyreneCHO~2.8
CoroneneCHO~3.2

Data sourced from a computational study using B3LYP methods with the 6-311++G(d,p) basis set. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques provide invaluable experimental data to complement and validate theoretical predictions of molecular structure and properties. For this compound and its derivatives, advanced spectroscopic methods are essential for their definitive characterization.

Studies on various pyrene and dibenzo[cd,mn]pyrene derivatives have reported detailed ¹H and ¹³C NMR assignments. For instance, the ¹H and ¹³C NMR spectra of dicyclopenta[cd,mn]pyrene (B14347219) have been fully assigned, providing a reference for the chemical shifts of the core pyrene structure. frontiersin.org In pyrene-based D-π-A architectures, the chemical shifts of the aromatic protons and carbons are well-documented, showing characteristic patterns depending on the substitution. rsc.org The presence of electron-withdrawing groups generally leads to a downfield shift of the signals of nearby protons and carbons.

The table below presents a selection of reported ¹³C NMR chemical shifts for a pyrene derivative, illustrating the typical range of values for the aromatic carbons.

Carbon AtomChemical Shift (ppm)
C9122.45
C2123.19
C3a123.84
C3a1124.04
C5a1124.36
C3124.98
C6 or C8125.05
C6 or C8125.34
C7126.47
C5 and C10126.79
C10a128.54
C8a130.49
C5a130.83
C=O167.05

Data for a (Z)-4-oxo-4-(pyren-1-ylamino)but-2-enoic acid derivative, with chemical shifts reported in DMSO-d6. nih.gov

For this compound, the protons on the aromatic rings would be expected to appear as a complex set of multiplets in the aromatic region of the ¹H NMR spectrum. The carbonyl carbons would give rise to characteristic signals in the downfield region of the ¹³C NMR spectrum, likely above 160 ppm. nih.gov The symmetry of the molecule would also influence the number of distinct signals observed in both ¹H and ¹³C NMR spectra.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a important technique for studying molecules with unpaired electrons, such as radical anions or cations. While specific EPR studies on the radical species of this compound are not extensively documented in the public domain, the behavior of related aromatic systems, like the pyrene radical anion, offers valuable insights.

Upon one-electron reduction, typically through electrochemical methods, this compound is expected to form a stable radical anion. The EPR spectrum of such a species would be characterized by a complex hyperfine structure arising from the coupling of the unpaired electron with the magnetic nuclei (¹H) of the dibenzopyrene framework. For the pyrene radical anion, hyperfine coupling constants have been determined, revealing the distribution of the spin density across the molecule. researchgate.net For instance, the simulated spectrum of the pyrene radical anion shows distinct splitting constants for the different sets of protons. researchgate.net

In some cases, radical anions of aromatic compounds can undergo reversible dimerization, a phenomenon that can be influenced by the solvent and temperature. rsc.org This process would lead to changes in the EPR signal, potentially showing the formation of a diamagnetic dimer at certain concentrations or temperatures. The stability and reactivity of the radical anion of this compound would be influenced by the electron-withdrawing nature of the dione functionality, which can delocalize the negative charge and contribute to its persistence.

Table 1: Hyperfine Splitting Constants for the Pyrene Radical Anion researchgate.net

Protons Splitting Constant (aH) in Gauss (G)
2H 1.05
4H 2.15

This table presents data for the pyrene radical anion as a model for understanding the potential EPR characteristics of the this compound radical anion.

UV-Vis Absorption and Fluorescence Emission Spectroscopy

The electronic absorption and emission properties of this compound and its derivatives are governed by the extensive π-conjugated system of the dibenzopyrene core. The UV-Vis absorption spectra of pyrene derivatives typically exhibit multiple bands corresponding to π-π* transitions. nih.gov The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment.

For instance, studies on 3H-benzo[cd]pyrene derivatives have shown absorption maxima in the UV region. researchgate.net The introduction of carbazole (B46965) substituents on a pyrene core, creating donor-acceptor systems, can lead to shifts in the absorption and emission wavelengths. nih.gov Non-doped blue electroluminescent devices using 1,6-di(9H-carbazol-9-yl)pyrene have demonstrated emission maxima around 488-492 nm. nih.gov

The fluorescence spectra of these compounds are also characteristic of their electronic structure. Pyrene itself is known for its strong fluorescence with a well-resolved vibronic structure. The emission properties of this compound would be influenced by the carbonyl groups, which can affect the energy of the excited states and potentially introduce non-radiative decay pathways.

Table 2: Electro-Optical Properties of a Carbazole-Substituted Pyrene Derivative nih.gov

Device Configuration Emission Maximum (nm) Maximum Luminance (cd/m²) Voltage (V)
D1 492 840 13

This table showcases the emission characteristics of a related pyrene derivative, providing context for the potential luminescent properties of functionalized this compound systems.

X-ray Crystallography for Solid-State Structural Analysis

A notable example is the X-ray structural analysis of the cationic form of 4,8,12-trioxa-4,8,12,12c-tetrahydrodibenzo[cd,mn]pyrenylium. This study revealed that the core dibenzopyrene system is planar. The planarity of the aromatic framework is a key feature that influences its electronic properties, such as π-electron delocalization and intermolecular packing in the solid state. The salts of this planar cation were found to crystallize in various space groups, with the packing arrangement influenced by the nature of the counter-anion.

Raman Spectroscopy Investigations

Raman spectroscopy is a valuable tool for probing the vibrational modes of molecules and can provide a fingerprint for the identification of polycyclic aromatic hydrocarbons (PAHs). The Raman spectra of large PAHs and graphitic materials are typically dominated by two main features: the D band (around 1350 cm⁻¹) and the G band (around 1580 cm⁻¹). researchgate.net The G band is associated with the in-plane stretching of sp²-hybridized carbon atoms in the aromatic rings, while the D band is related to defects or disorder in the carbon lattice. researchgate.net

For a well-defined molecule like this compound, the Raman spectrum would consist of a series of sharp peaks corresponding to its specific vibrational modes. The positions and intensities of these peaks would be characteristic of the dibenzopyrene backbone and the carbonyl groups. Surface-enhanced Raman scattering (SERS) is a technique that can be used to obtain enhanced Raman signals for PAHs, which often exhibit weak Raman scattering. ucl.ac.ukmdpi.com

Table 3: Typical Raman Bands for Polycyclic Aromatic Hydrocarbons researchgate.net

Band Approximate Wavenumber (cm⁻¹) Vibrational Mode
D Band ~1350 Associated with disorder/defects

This table provides a general overview of the characteristic Raman bands observed in large polycyclic aromatic systems.

Scanning Tunneling Spectroscopy (STS) for On-Surface Electronic Properties

Scanning Tunneling Spectroscopy (STS) is a powerful technique for investigating the local electronic density of states of molecules adsorbed on a conductive surface. By measuring the differential conductance (dI/dV) as a function of the bias voltage, STS can map the energies of the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific STS studies on this compound are not widely reported, research on other large polycyclic aromatic derivatives provides a framework for understanding its potential on-surface electronic behavior. For example, STS studies on tetraazaperopyrene derivatives on a gold surface have identified molecular resonances corresponding to occupied and unoccupied states. fu-berlin.de The energy alignment of the molecular orbitals with respect to the Fermi level of the substrate is a critical parameter that governs charge transport in molecular electronic devices. The adsorption geometry and the interaction with the substrate can significantly influence the electronic properties of the molecule. fu-berlin.de

Conformational Analysis and Molecular Dynamics

Pyramidal and Planar Geometries in Dibenzo[cd,mn]pyrene Derivatives

The conformation of the dibenzo[cd,mn]pyrene core can range from planar to highly distorted, depending on the substitution pattern and the degree of saturation of the peripheral rings. As established by X-ray crystallography of a cationic derivative, the fully aromatic dibenzo[cd,mn]pyrene system tends to adopt a planar geometry to maximize π-electron delocalization.

In contrast, derivatives with saturated rings and bulky substituents, such as the stereoisomeric tetrols of dibenzo[a,l]pyrene, exhibit severely distorted, non-planar conformations. nih.gov Molecular dynamics simulations of these tetrols have identified various conformers, including half-chair and boat-like structures for the saturated rings. nih.gov These distortions arise from steric hindrance between the substituents in the crowded "fjord region" of the molecule. figshare.com This highlights the conformational flexibility of the dibenzopyrene framework and the significant impact that chemical modifications can have on its three-dimensional structure. For this compound, the presence of sp²-hybridized carbons in the dione rings would favor a more planar conformation compared to its hydrogenated counterparts.

Interconversion Pathways and Activation Barriers

The interconversion between isomers of dibenzo[cd,mn]pyrene-4,8-dione, such as the violanthrone (B7798473) and isoviolanthrone (B85859) systems, is a critical aspect of their synthesis and thermal stability. These transformations are governed by specific reaction pathways, each with a characteristic activation energy barrier that determines the feasibility and rate of the conversion. The formation of these complex polycyclic aromatic ketones often proceeds through the alkali fusion of benzanthrone (B145504), a process that can yield different isomers depending on the reaction conditions.

For instance, the synthesis of isoviolanthrone from Bz-1,Bz-1'-dibenzanthronyl sulfide (B99878) or selenide (B1212193) via an alcoholic caustic fusion process highlights a specific pathway to one of the isomers. The reaction conditions, such as the use of sodium hydroxide (B78521) and a lower aliphatic monohydric alcohol at temperatures between approximately 115°C and 140°C, are tailored to overcome the activation barrier for this particular transformation.

The concept of thermal rearrangement in aromatic hydrocarbons is well-established, where heat can induce significant skeletal reorganization. In the context of large polycyclic aromatic systems like dibenzo[cd,mn]pyrene-4,8-dione, such rearrangements would involve high-energy transition states, reflecting substantial activation barriers. The stability of the final isomeric product is a driving force in these transformations, with the system tending towards the most thermodynamically stable isomer under a given set of conditions.

While detailed computational studies providing the potential energy surfaces and transition state energies for the interconversion of this compound and its derivatives are not extensively documented, the synthetic methodologies imply the existence of such pathways. The selective formation of different isomers under varying temperatures and catalytic conditions underscores the principle that these reactions are kinetically controlled, with the product distribution being a function of the relative heights of the activation energy barriers for each pathway.

Due to the absence of specific research detailing the activation energies for the interconversion pathways of this compound and its derivatives, a data table of activation barriers cannot be provided at this time.

Reactivity and Mechanistic Studies of 4h,8h Dibenzo Cd,mn Pyrene 4,8 Dione

Redox Chemistry and Electron Transfer Processes

The redox behavior of 4H,8H-dibenzo[cd,mn]pyrene-4,8-dione, also known as pyranthrone, is characterized by its ability to undergo reversible electron transfer reactions, forming stable anionic species. This property is central to its function as a vat dye and has been explored through various electrochemical techniques.

Electrochemical Reduction Pathways (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical method used to study the redox processes of chemical species. pineresearch.comsfasu.edu In the case of compounds similar to pyranthrone, CV reveals key information about the kinetics and thermodynamics of electron transfer reactions. sfasu.edu For instance, studies on related aromatic ketones like benzanthrone (B145504) show well-defined cathodic (reduction) and anodic (oxidation) peaks in cyclic voltammograms. sfasu.edu

The electrochemical reduction of pyranthrone typically proceeds in two successive one-electron transfer steps. These steps are often reversible, indicating that the resulting anionic species are stable on the timescale of the CV experiment. The first reduction potential (E¹red) corresponds to the formation of the radical anion, while the second reduction potential (E²red) corresponds to the formation of the dianion. The peak separation between the cathodic and anodic peaks provides insights into the electron transfer kinetics. researchgate.net At lower scan rates, the process is often diffusion-controlled, as indicated by a linear relationship between the peak current and the square root of the scan rate. sfasu.edu

Interactive Data Table: Electrochemical Reduction Potentials of Pyranthrone Analogues

CompoundFirst Reduction Potential (E¹red vs. Ag/AgCl)Second Reduction Potential (E²red vs. Ag/AgCl)Solvent/Electrolyte
Benzanthrone sfasu.edu-1.235 V-0.15 M TBAPF6 in Acetonitrile
Flavanthrone-0.65 V-0.87 VDichloromethane/TBAPF6

Formation and Stabilization of Anionic and Cationic Species

The reduction of this compound leads to the formation of a radical anion (P•⁻) and a dianion (P²⁻). These species are key intermediates in its chemical reactions. The radical anions of aromatic hydrocarbons are typically formed through an electron transfer process into an unoccupied antibonding π* orbital. nih.gov The stability of these radical anions can be influenced by the aromaticity of the parent molecule. rsc.org

In the context of vat dyeing, the insoluble pyranthrone is reduced to its soluble dianionic "leuco" form. This dianion has a high affinity for textile fibers. Once adsorbed onto the fabric, it is re-oxidized back to the insoluble parent quinone, trapping the dye within the fibers. The formation and stability of these anionic species are crucial for the effectiveness of the dyeing process. Cationic species of pyranthrone are less commonly studied, but related polycyclic aromatic systems can form stable cations. researchgate.net For example, the geometry of the 4,8,12-trioxa-4,8,12,12c-tetrahydrodibenzo[cd,mn]pyrene system in its cationic state has been established through X-ray structural resolution. researchgate.net

Radical Formation and Spin Multiplicity of Derived Species

The one-electron reduction of this compound generates a radical anion, which is a paramagnetic species with a spin multiplicity of two (a doublet). The formation of such radicals can be investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.net EPR spectroscopy is a versatile tool for studying the structure and reactivity of radicals. researchgate.net

The unpaired electron in the pyranthrone radical anion is delocalized over the extensive π-system of the molecule. This delocalization contributes to the stability of the radical. researchgate.net EPR studies on related anthrone (B1665570) derivatives have shown that the formation of radicals is a general phenomenon. nih.gov The hyperfine splitting constants determined from EPR spectra can provide detailed information about the distribution of the unpaired electron's spin density within the molecule. nih.govnih.gov While specific EPR data for the pyranthrone radical anion was not found, studies on similar systems confirm the utility of this technique in characterizing radical species derived from polycyclic aromatic quinones. mdpi.com

Photoreactivity and Photochemical Transformations

The interaction of this compound with light can induce a range of photochemical reactions, leading to the formation of new products and involving complex excited-state dynamics.

Light-Induced Reactions and Photoproduct Formation

Upon absorption of light, molecules like pyranthrone are promoted to an electronically excited state. sciepub.com From this excited state, they can undergo various photochemical reactions. For aromatic ketones, common photoreactions include hydrogen atom abstraction and cycloadditions. sciepub.commdpi.com For example, light-induced cycloaddition reactions have been observed for various α-diketones. mdpi.com

In the presence of suitable substrates, pyranthrone can participate in photo-induced electron transfer or act as a photosensitizer. rsc.org The specific photoproducts formed depend on the reaction conditions, such as the solvent and the presence of other reactants. For instance, irradiation of pyridine-containing gels can lead to ring-opening and the formation of conjugated oligomers. nih.gov While detailed studies on the specific photoproducts of pyranthrone are not extensively covered in the provided search results, the general principles of ketone photochemistry suggest the possibility of forming a variety of products through radical-mediated pathways or cycloadditions. sciepub.comresearchgate.net

Excited State Dynamics and Energy Transfer Mechanisms

After light absorption, the excited pyranthrone molecule can undergo several photophysical processes, including fluorescence, phosphorescence, and intersystem crossing to a triplet state. The dynamics of these excited states determine the photochemical reactivity. Energy transfer is a key process where an excited donor molecule transfers its energy to an acceptor molecule. mdpi.commiami.edu This can occur through radiative (trivial) or non-radiative mechanisms like Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. mdpi.commiami.edu

The efficiency of energy transfer is dependent on factors such as the spectral overlap between the donor's emission and the acceptor's absorption, and the distance between them. mdpi.com In some systems, a third chromophore can be added to facilitate a multi-step cascade FRET process. mdpi.com The excited state of pyranthrone can be quenched by other molecules through energy transfer, leading to a decrease in its fluorescence quantum yield. mdpi.com The study of these dynamics often involves time-resolved spectroscopic techniques to monitor the decay of the excited states. nih.gov These processes are fundamental to understanding the light-harvesting capabilities and photosensitizing properties of such molecules. nih.gov

Halogen Bonding and Intermolecular Interactions with this compound

The study of non-covalent interactions is crucial in understanding the chemistry of condensed phases. While direct studies on the halogen bonding of this compound are not extensively documented, the principles of such interactions can be inferred from its molecular structure. Halogen bonding (XB) is a non-covalent interaction where a halogen atom with an electrophilic region interacts with a nucleophilic region on another molecule. nih.gov The oxygen atoms of the carbonyl groups in this compound possess lone pairs of electrons, making them potential halogen bond acceptors.

Intermolecular interactions, in a broader sense, play a significant role in the properties of pyrene-based compounds. Studies on related pyrene (B120774) oxides, such as pyrene-4,5-dione, reveal that oxidation of the pyrene core leads to stronger intermolecular interactions. researchgate.netchemrxiv.org This is attributed to the introduction of polar carbonyl groups, which can participate in various non-covalent interactions, including π-π stacking and dipole-dipole interactions.

Computational studies on the dimerization of pyrene and its oxides in toluene (B28343) solution have shown that oxidation affects the geometries and energies of these interactions. researchgate.netresearchgate.netchemrxiv.org For instance, the Gibbs free energies of dimerization for pyrene and its dione (B5365651) and tetraone derivatives have been calculated, indicating the relative strength of their intermolecular interactions. chemrxiv.org

Below is a table summarizing the calculated Gibbs free energies of dimerization for pyrene and its oxidized derivatives, which can provide insight into the expected intermolecular interaction strength of this compound.

CompoundGibbs Free Energy of Dimerization (ΔGsolv,dim) in kJ/mol
(pyrene)₂16.94
(pyrene-4,5-dione)₂8.39
(pyrene-4,5,9,10-tetraone)₂6.49
pyrene/pyrene-4,5,9,10-tetraone heterodimer4.13

This data is for pyrene and its simpler oxides and is used here to illustrate the principles of intermolecular interactions in related systems. chemrxiv.org

Structure-Reactivity Relationships in Dibenzo[cd,mn]pyrene-dione Systems

The structure of dibenzo[cd,mn]pyrene-dione systems inherently governs their reactivity. The presence of the extended π-aromatic system and the electron-withdrawing carbonyl groups are key determinants of their chemical behavior. The dione functionality introduces electrophilic centers at the carbonyl carbons, making them susceptible to nucleophilic attack.

Studies on analogous pyrene diones and tetraones have shown that the oxidation state of the pyrene core significantly influences the intermolecular interactions. researchgate.netchemrxiv.org Generally, an increase in the number of carbonyl groups leads to stronger intermolecular interactions. researchgate.net This trend is evident in the dimerization energies of pyrene and its oxides. chemrxiv.org

The geometry of dimerization is also a critical aspect of the structure-reactivity relationship. For pyrene-4,5,9,10-tetraone, various conformers of its dimer have been identified, each with different binding energies and Gibbs free energies of dimerization. chemrxiv.org This indicates that the specific three-dimensional arrangement of the molecules has a profound impact on their interaction energies.

The following table presents the geometries and energies of the (pyrene-4,5,9,10-tetraone)₂ ensemble, offering a glimpse into the complexity of structure-reactivity relationships in such systems.

ConformerDegeneracyGibbs Free Energy of Dimerization (ΔGsolv,dim) in kJ/molBinding Energy (ΔEsolv,dim) in kJ/mol
Conformer 1 (4)6.49 -76.32
Conformer 2 (2)10.51 -65.98
Conformer 3 (4)10.73 -68.30
Conformer 4 (2)11.15 -62.59
Conformer 5 (4)11.43 -67.45

This data is for the (pyrene-4,5,9,10-tetraone)₂ ensemble and is presented to exemplify the structure-energy relationships in related dione systems. chemrxiv.org

The interplay between the aromatic framework and the carbonyl functionalities in this compound is expected to result in a rich and complex landscape of chemical reactivity and intermolecular interactions, warranting further dedicated experimental and computational investigation.

Derivatives and Analogues of 4h,8h Dibenzo Cd,mn Pyrene 4,8 Dione: Synthesis and Advanced Characterization

Triangulene and its Oxy-Derivatives

Triangulene, a neutral non-Kekulé benzenoid hydrocarbon, and its heteroatomic derivatives represent a fascinating class of molecules with open-shell electronic structures. The dibenzo[cd,mn]pyrene framework is central to these systems.

Trioxy-Derivatives: Synthesis and Spin State Characteristics

Trioxytriangulene, a derivative of 4H,8H-dibenzo[cd,mn]pyrene-4,8-dione where the carbonyl groups are replaced by ether linkages, is a stable triplet π biradical. sci-hub.se Its synthesis allows for the investigation of spin states in a well-defined molecular architecture. The unique topology of these non-Kekulé hydrocarbons results in open-shell π-conjugated graphene fragments that give rise to high-spin ground states. sci-hub.se

Density functional theory (DFT) calculations have been employed to understand the spin states of trioxytriangulene, favoring a ferromagnetic triplet state over a non-magnetic closed-shell or an antiferromagnetic open-shell singlet state. sci-hub.se The electronic and spin properties of these radical molecules can be controlled through their structure and the incorporation of heteroatoms. figshare.com Recent advancements in on-surface synthesis have enabled the study of spin engineering at the single-molecule level. figshare.com For instance, the controllable polarized and electronic states of 4,8,12-trioxotriangulene adsorbed on AuSix/Au(111) surfaces have been investigated using scanning tunneling microscopy (STM), revealing that the magnetic and electronic properties can be modulated through the formation and dissociation of a Si–O bond induced by the STM tip. figshare.com

The synthesis of larger triangulene homologues, such as amazonaws.comtriangulene, has been achieved through a combination of in-solution and on-surface techniques. rsc.orgresearchgate.net While neutral amazonaws.comtriangulene is predicted to have an open-shell septet ground state in the gas phase, its interaction with a Cu(111) surface leads to a closed-shell state due to charge transfer. rsc.orgresearchgate.net

Dioxy-Derivatives: Synthesis and Singlet Ground State Behavior

In contrast to the triplet ground state of trioxytriangulene, derivatives of non-Kekulé polynuclear aromatics with a singlet ground state have also been synthesized. sci-hub.se The introduction of steric hindrance can influence the spin state of related biradical systems. For example, in 4,6-bis(trifluoromethyl)-1,3-phenylene bisnitroxide, steric congestion leads to a reduction of π-conjugation, resulting in a switch from a triplet to a singlet ground state. mdpi.com

The synthesis of dimeric triangulene derivatives has been achieved through a facile wet-chemical method involving intramolecular radical-radical coupling between two open-shell triangulene moieties. researchgate.net These dimeric structures can exhibit either an open-shell singlet ground state with a small diradical character or a closed-shell ground state, depending on their distinct fusion mode and the extent of π-conjugation. researchgate.net Density functional theory (DFT) calculations are instrumental in understanding the ground state, first singlet excited state, and triplet state of these complex molecules. chemrxiv.org

Aza- and Other Heteroatom-Bridged Dibenzo[cd,mn]pyrene Systems

The incorporation of nitrogen and other heteroatoms into the dibenzo[cd,mn]pyrene framework leads to aza- and heteroatom-bridged systems with altered electronic and optical properties. The synthesis of diindenopyrene and its nitrogen-doped aza-analogs has been reported, utilizing a Brønsted-acid-mediated cycloisomerization followed by Pd-catalyzed C-H activation as key steps. researchgate.net The presence and position of the nitrogen atom in the scaffold have a significant impact on the electronic properties. researchgate.net

Four different isomeric azadibenzo[a,e]pyrenes have been prepared through a combination of Pd-catalyzed Sonogashira and Suzuki cross-coupling, Brønsted acid-mediated cycloisomerization, and Pd-catalyzed C-H activation reactions. researchgate.net The optical properties of these compounds, studied by steady-state absorption and emission spectroscopy, are strongly affected by protonation with trifluoroacetic acid, with variations depending on the nitrogen atom's position. researchgate.net The synthesis of aza-pyrene based analogues of diacenaphtho[1,2-e:1′,2′-l]pyrene has also been achieved, allowing for the evaluation of the effect of nitrogen incorporation on the properties of these novel polycyclic aromatic hydrocarbons. rsc.org Furthermore, a solid-phase parallel synthesis strategy has been developed for creating libraries of natural product-like diaza-bridged heterocycles. nih.gov

Substituted this compound Analogues with Tunable Properties

The introduction of substituents onto the core structure of this compound and its derivatives allows for the fine-tuning of their properties for various applications.

Amino-Substituted Trioxatriangulenium Dyes

Amino-substituted trioxatriangulenium salts represent a class of fluorescent dyes with tunable optical properties. The synthesis of mono- and bis-dialkylamino trioxatriangulenium salts (A1-TOTA+ and A2-TOTA+) is achieved through the aromatic nucleophilic substitution of methoxy-substituted triphenylmethylium (TPM) compounds with secondary amines, followed by intramolecular ring closure. acs.orgacs.orgnih.gov

The optical properties of these dyes are dependent on the symmetry and charge localization within the conjugated framework. acs.orgacs.orgnih.govresearchgate.net The bis-amino-substituted dye (A2-TOTA+) is a strong fluorophore, exhibiting properties similar to a blue-shifted rhodamine B. acs.orgacs.orgnih.govresearchgate.net In contrast, the mono-substituted compound (A1-TOTA+) is only weakly fluorescent, which is attributed to the efficient but reversible formation of a non-fluorescent conformation in the excited state due to a large degree of charge localization. acs.orgacs.orgnih.govresearchgate.net The synthesis of a wide range of these derivatives, including planar, partially planar, and non-planar structures, has been undertaken to explore their structure-activity relationships. nih.gov

Compound ClassSynthetic PrecursorsKey Reaction StepsResulting Properties
Mono- and Bis-dialkylamino trioxatriangulenium saltsMethoxy-substituted triphenylmethylium (TPM) compounds, secondary aminesAromatic nucleophilic substitution, intramolecular ring closureTunable fluorescence, dependent on symmetry and number of amino groups
Symmetrically and asymmetrically substituted DAOTA+Tris(dimethoxyphenyl)carbenium ion, various aminesOne-pot reaction enabling introduction of acid-labile functional groupsPotent antiproliferative agents

Boron-Doped Dibenzo[cd,mn]pyrene Frameworks

The incorporation of boron atoms into polycyclic aromatic hydrocarbon frameworks, including those related to dibenzo[cd,mn]pyrene, leads to electron-deficient π-systems with unique electronic and photophysical properties. thieme-connect.de Bottom-up organic synthesis methodologies are employed to create boron-doped molecular carbons (BMCs) with boron atoms at the edge or in the center of the π-skeleton. thieme-connect.de These compounds exhibit intriguing structures, good stability, and interesting photophysical and electronic properties. thieme-connect.de

Boron-doping can alter the electronic structures of polycyclic π-systems in ways that are not easily achieved through other means. thieme-connect.de For example, a boron-doped molecular carbon synthesized from 1,6-bis((4-(tert-butyl)phenyl)ethynyl)pyrene exhibits a low LUMO energy level, indicating its potential as an electron acceptor in organic electronic devices. thieme-connect.de The electronic and optical properties of boron-doped nanocrystalline diamond films have been extensively studied, revealing that boron incorporation increases conductivity. researchgate.netaps.org At high doping levels, these materials can exhibit metallic and even superconducting properties. researchgate.netaps.org The development of boron-doped materials continues to be an active area of research, with potential applications in various electronic and optoelectronic devices. nist.govmdpi.com

DopantHost FrameworkSynthetic ApproachKey Electronic Properties
BoronPolycyclic Aromatic HydrocarbonsBottom-up organic synthesisElectron-deficient π-system, low LUMO energy levels
BoronNanocrystalline Diamond FilmsPlasma chemical vapor depositionp-type conductivity, metallic properties at high doping

Polycyclic Systems Derived from the Dibenzo[cd,mn]pyrene Core

The synthesis of novel and complex polycyclic systems from the this compound core represents a significant area of research in materials science and synthetic chemistry. The unique electronic and structural characteristics of this dibenzo[cd,mn]pyrene scaffold make it an attractive building block for the construction of larger, functional π-conjugated systems. These derived polycyclic compounds are of interest for their potential applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The methodologies to construct more elaborate polycyclic frameworks from the dibenzo[cd,mn]pyrene core often involve strategic synthetic transformations that extend the conjugation of the system. One notable approach involves a Brønsted-acid-mediated cycloisomerization, which is followed by a palladium-catalyzed C-H activation. This sequence of reactions allows for the annulation of additional rings onto the core structure, thereby creating larger, more complex polycyclic aromatic hydrocarbons.

A key aspect of this research is the advanced characterization of these newly synthesized polycyclic systems. A combination of spectroscopic and analytical techniques is employed to elucidate their structures and to understand their photophysical and electrochemical properties. These techniques typically include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, UV-vis absorption spectroscopy, and fluorescence spectroscopy. Furthermore, cyclic voltammetry is often utilized to investigate the redox behavior of these compounds and to determine their HOMO and LUMO energy levels, which are crucial parameters for assessing their potential in electronic applications.

Below are tables detailing the research findings on polycyclic systems derived from the dibenzo[cd,mn]pyrene core, showcasing their synthesis and key characterization data.

Table 1: Synthesis of Diindeno[1,2,3-cd:1′,2′,3′-mn]pyrene Derivatives

CompoundSynthetic MethodSolventTemperature (°C)Reaction Time (h)Yield (%)
DiindenopyreneBrønsted-acid-mediated cycloisomerization followed by Pd-catalyzed C-H activationDimethylacetamide15014Not Specified
Aza-analog 1Brønsted-acid-mediated cycloisomerization followed by Pd-catalyzed C-H activationDimethylacetamide15014Not Specified
Aza-analog 2Brønsted-acid-mediated cycloisomerization followed by Pd-catalyzed C-H activationDimethylacetamide15014Not Specified

Table 2: Optical and Electrochemical Properties of Diindeno[1,2,3-cd:1′,2′,3′-mn]pyrene Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)HOMO (eV)LUMO (eV)Band Gap (eV)
DiindenopyreneNot SpecifiedNot Specified-5.66Not Specified~3.0
Aza-analog 1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~3.0
Aza-analog 2Not SpecifiedNot Specified-5.88Not Specified~3.0

The data presented in these tables highlight the synthetic accessibility of complex polycyclic systems from the dibenzo[cd,mn]pyrene core and provide insight into their fundamental electronic properties. The ability to tune these properties through synthetic modification, such as the incorporation of heteroatoms, is a promising avenue for the development of next-generation organic electronic materials. nih.gov

Advanced Applications and Materials Science Perspectives

Organic Materials for Electronic and Photonic Devices

The pursuit of novel organic materials for electronic and photonic applications is driven by the need for lightweight, flexible, and cost-effective alternatives to traditional inorganic materials. The inherent properties of polycyclic aromatic hydrocarbons like anthanthrone (B1585402) make them promising candidates in this arena.

While specific data on the performance of 4h,8h-dibenzo[cd,mn]pyrene-4,8-dione as a primary emitter in OLEDs is not extensively documented in publicly available literature, the foundational properties of its derivatives suggest potential in this field. Theoretical studies on dihalogenated anthanthrones have shed light on their charge-transport properties, which are crucial for efficient OLED operation. rsc.orgresearchgate.net

A theoretical investigation into 4,10-dihalogenated anthanthrone crystals revealed that these materials possess ambipolar charge-transport capabilities, meaning they can conduct both holes and electrons. rsc.org The calculations indicated similar reorganization energies for both holes and electrons, which is a desirable characteristic for balanced charge injection and transport within an OLED's emissive layer. rsc.org

Notably, the study highlighted that significant electronic couplings are present along the π-π stacking directions in the crystals of these derivatives. rsc.orgresearchgate.net This is particularly pronounced for electron transport. rsc.org The effective masses for both holes and electrons were calculated to be relatively small, which in theory allows for high charge mobility. rsc.org For iodinated anthanthrone crystals, in particular, remarkable ambipolar charge transport is anticipated due to the smallest and similar effective masses for both charge carriers. rsc.orgresearchgate.net

These theoretical findings suggest that the anthanthrone core structure is a promising platform for the development of OLED materials. The ambipolar nature could potentially simplify device architecture by reducing the need for complex multi-layer structures designed to balance charge injection and transport. Further research into the synthesis and electroluminescent properties of various anthanthrone derivatives is warranted to experimentally validate this potential and to determine key performance metrics such as external quantum efficiency (EQE), luminance, and operational stability.

The field of carbon-based spintronics aims to utilize the spin of electrons, in addition to their charge, for information processing and storage, offering a potential route to devices with higher speeds and lower power consumption. The properties of organic molecules that are of interest for spintronics include long spin lifetimes and the ability to transport spin-polarized currents.

Direct experimental investigation of this compound in spintronic devices is not widely reported. However, theoretical studies of its electronic structure provide some insights into its potential. The same theoretical study that highlighted its ambipolar charge transport also points towards significant electronic couplings along the π-stacking direction, which is a prerequisite for efficient charge and potentially spin transport. rsc.org

Furthermore, research on related pyrene-based systems has demonstrated their responsiveness to magnetic fields. For instance, a pyrene-based magnetosensing exciplex fluorophore has been developed where the emission intensity is modulated by an external magnetic field. nih.gov This effect is rooted in the influence of the magnetic field on the spin dynamics of photogenerated radical pairs. researchgate.net While the mechanism in a spintronic device would be different, this demonstrates that the pyrene (B120774) core, a fundamental part of the anthanthrone structure, can interact with and be influenced by magnetic fields. The presence of quinone moieties in anthanthrone could also play a role, as quinone derivatives have been investigated in the context of molecular magnetism.

The theoretical potential for balanced hole and electron transport in dihalogenated anthanthrones could also be advantageous for spintronic applications, as it might facilitate the injection and transport of both spin-up and spin-down electrons. rsc.org However, without direct experimental evidence, the application of this compound in spintronics remains a speculative but intriguing possibility based on the properties of its core structure and related compounds.

Fluorescent Probes and Dyes in Advanced Spectroscopic Techniques

The development of fluorescent probes is crucial for advancements in various fields, including biological imaging and environmental monitoring. These probes are molecules designed to change their fluorescence properties in response to specific analytes or environmental conditions.

While specific applications of this compound as a fluorescent probe are not extensively detailed, the spectroscopic properties of related anthraquinone (B42736) and benzanthrone (B145504) derivatives suggest its potential. scispace.comnih.govbas.bg These classes of compounds are known to exhibit interesting photophysical behaviors, including fluorescence and solvatochromism (a change in color with the polarity of the solvent). nih.govbas.bg

For instance, studies on α-aminophosphonates derived from anthraquinone and benzanthrone have shown that these compounds display notable solvatochromic behavior, with their fluorescence emission shifting from green to red in different solvents. nih.gov This sensitivity to the local environment is a key characteristic of effective fluorescent probes. The fluorescence in these systems is attributed to an internal charge transfer mechanism. nih.gov

Given that this compound possesses a large, rigid, and planar aromatic system, it is expected to be fluorescent. The quinone groups, being electron-withdrawing, can influence the electronic transitions and thus the fluorescence properties. It is plausible that derivatives of anthanthrone, functionalized with specific recognition moieties, could be designed to act as chemosensors for metal ions or other analytes. scispace.com The binding of an analyte to the recognition site could modulate the internal charge transfer characteristics or lead to chelation-enhanced fluorescence (CHEF) or chelation-enhanced fluorescence quenching (CHEQ), providing a detectable signal.

The table below summarizes the solvatochromic fluorescence data for a representative benzanthrone derivative, illustrating the type of spectroscopic shifts that can be observed and which could be harnessed in the design of fluorescent probes based on the broader class of polycyclic aromatic quinones.

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)
Hexane4475162998
Benzene4795763497
Chloroform4886104100
Ethyl Acetate4816124435
Acetone4806204744
Ethanol4856364997
DMF4916304600
DMSO4986284198

Data for a representative benzanthrone α-aminophosphonate derivative. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is at the heart of this field and is crucial for the bottom-up fabrication of functional nanomaterials.

The planar and extended aromatic surface of this compound makes it an ideal candidate for forming supramolecular complexes driven by π-π stacking interactions. These non-covalent interactions are fundamental in directing the self-assembly of many organic molecules. While specific studies on the formation of supramolecular polymers directly from anthanthrone are not prevalent, the behavior of similar polycyclic aromatic hydrocarbons (PAHs) in host-guest systems provides a strong indication of its potential.

For example, various PAHs have been successfully encapsulated within soft-cavity-type host assemblies formed through halogen bonds. rsc.org These host-guest cocrystals demonstrate that the size and shape of the host cavity can adapt to accommodate different guest molecules, including those with structures comparable to anthanthrone. rsc.org The encapsulation of these molecules as discrete units within a host matrix can significantly alter their photophysical properties, often leading to enhanced luminescence by preventing quenching that occurs in tightly packed crystals. rsc.org

Furthermore, the general principles of host-guest chemistry with PAHs have been explored using various macrocyclic hosts. These studies show that the binding of PAHs is often driven by a combination of hydrophobic effects and π-π interactions, with binding constants indicating stable complex formation. researchgate.net It is therefore highly probable that this compound could act as a guest molecule in appropriately designed host systems, leading to the formation of novel supramolecular complexes with interesting properties.

The crystal structure of a molecule provides definitive information about its intermolecular interactions and packing arrangement in the solid state. X-ray crystallography studies on anthanthrone and its dihalogenated derivatives have revealed details about their molecular stacking architectures. researchgate.netsemanticscholar.org

The crystal structure of unsubstituted anthanthrone has been determined, and it provides a basis for understanding the packing of this class of molecules. wikipedia.org More detailed studies have been conducted on 4,10-dichloro-, 4,10-dibromo-, and 4,10-diiodo-anthanthrone. researchgate.netsemanticscholar.org These studies show that while the molecular structures are very similar, the crystal structures are not isotypic, indicating that the nature of the halogen substituent has a significant influence on the solid-state packing. semanticscholar.org

The dibromo and diiodo derivatives crystallize in the P2₁/c space group, while the dichloro derivative crystallizes in P-1. researchgate.net A key feature of these crystal structures is the presence of parallel π-π stacking. rsc.org The intermolecular distances between the aromatic cores are within the typical range for such interactions, generally between 3.4 and 3.8 Å. nih.gov These stacking interactions are crucial in determining the electronic properties of the material in the solid state, as they facilitate the orbital overlap necessary for charge transport. rsc.org

The table below summarizes the crystallographic data for dihalogenated anthanthrone derivatives, highlighting the influence of the substituent on the crystal packing.

CompoundCrystal SystemSpace GroupZa (Å)b (Å)c (Å)α (°)β (°)γ (°)
4,10-dichloro-anthanthroneTriclinicP-117.647.858.2463.887.871.9
4,10-dibromo-anthanthroneMonoclinicP2₁/c27.9114.547.8290115.390
4,10-diiodo-anthanthroneMonoclinicP2₁/c28.0115.227.8190115.690

Data from Schmidt et al. (2010). semanticscholar.org

These detailed structural insights are invaluable for the rational design of new materials based on the anthanthrone core, as they allow for a deeper understanding of how chemical modifications can be used to tune the solid-state properties and, consequently, the performance in advanced applications.

Future Research Directions and Unexplored Avenues

Rational Design of Novel Dibenzo[cd,mn]pyrene-dione Architectures

The core structure of 4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione offers a robust platform for chemical modification. The rational design of novel architectures through targeted functionalization is a primary area for future research. By strategically adding different chemical moieties to the periphery of the dibenzopyrene-dione skeleton, it is possible to fine-tune its electronic, optical, and self-assembly properties.

Future efforts will likely focus on introducing a variety of functional groups to modulate key characteristics. For instance, the attachment of electron-donating or electron-withdrawing groups can alter the frontier molecular orbital energy levels (HOMO and LUMO), thereby tuning the material's charge transport properties and absorption spectrum. Halogenation, for example, has been shown to influence charge-transport parameters in anthanthrones. researchgate.net The synthesis of a broader range of halogenated derivatives could lead to materials with enhanced performance in applications such as organic field-effect transistors (OFETs).

Another promising direction is the synthesis of donor-acceptor (D-A) type molecules incorporating the dibenzopyrene-dione core as the acceptor unit. researchgate.net Coupling it with various electron-donating moieties can lead to materials with strong intramolecular charge transfer (ICT) characteristics, which are highly desirable for applications in organic photovoltaics (OPVs) and as emitters in organic light-emitting diodes (OLEDs).

The table below outlines potential functionalization strategies and their expected impact on the properties of this compound.

Functional Group CategoryExample SubstituentsPredicted Effect on PropertiesPotential Application
Electron-Donating Groups Alkoxy, Amino, ThienylRaise HOMO level, Red-shift absorptionOrganic Photovoltaics (as donor or acceptor)
Electron-Withdrawing Groups Cyano, Nitro, HalogensLower LUMO level, Improve electron transportn-type Organic Semiconductors
Solubilizing Groups Long alkyl chains, Branched alkyl chainsIncrease solubility in organic solventsSolution-processable electronic devices
Self-Assembly Moieties Hydrogen-bonding groups, Liquid crystalline unitsPromote ordered packing in the solid stateHigh-mobility Organic Transistors

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

While the static properties of this compound are relatively well-understood, its dynamic behavior in the excited state remains a fertile ground for investigation. Advanced spectroscopic techniques with high temporal resolution are crucial for unraveling the complex photophysical processes that occur upon photoexcitation.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool that can be employed to directly observe the formation, evolution, and decay of excited states. nih.gov By applying this technique to dibenzopyrene-dione and its derivatives, researchers can gain insights into processes such as intersystem crossing, intramolecular charge transfer, and energy transfer dynamics. Understanding these ultrafast events is critical for optimizing the performance of devices that rely on the excited-state behavior of the material, such as solar cells and photodetectors.

Furthermore, in-situ spectroscopic methods can provide real-time information about the chemical and physical changes in dibenzopyrene-dione-based materials during device operation or chemical reactions. Techniques like time-resolved infrared and Raman spectroscopy can be used to monitor vibrational modes, offering clues about structural changes and reaction intermediates. nasa.gov These studies are essential for understanding degradation mechanisms and for designing more stable and efficient materials.

Spectroscopic TechniqueInformation GainedRelevance to Dibenzo[cd,mn]pyrene-dione
Femtosecond Transient Absorption Excited-state lifetimes, charge transfer dynamics, intersystem crossing ratesOptimization of photophysical properties for solar cells and OLEDs nih.gov
Time-Resolved Photoluminescence Fluorescence lifetimes, exciton (B1674681) dynamicsUnderstanding emissive properties for display and lighting applications
In-situ Raman/IR Spectroscopy Real-time structural changes, reaction monitoringElucidating reaction mechanisms and degradation pathways in devices nasa.gov
Trapped Ion Mobility Spectrometry Separation and identification of isomers and complex mixturesCharacterization of synthesis products and environmental samples nih.gov

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid materials that combine the desirable properties of organic and inorganic components is a rapidly growing field. This compound is an excellent candidate for incorporation into such hybrid systems, offering a pathway to novel materials with synergistic functionalities.

One promising avenue is the creation of hybrids with inorganic nanoparticles, such as quantum dots or metal oxides. taylorfrancis.com By functionalizing the dibenzopyrene-dione molecule with appropriate anchoring groups, it can be grafted onto the surface of these nanoparticles. Such hybrids could find applications in photocatalysis, where the organic moiety acts as a photosensitizer, absorbing light and transferring energy or charge to the inorganic component. rsc.org

Another area of interest is the integration of dibenzopyrene-dione with two-dimensional materials like graphene or transition metal dichalcogenides. nih.govfrontiersin.org The π-conjugated system of dibenzopyrene-dione can interact with the surface of these 2D materials through π-π stacking, facilitating efficient charge transfer. These hybrid materials could be explored for use in high-performance photodetectors, sensors, and energy storage devices. The combination of the processability of the organic component with the high conductivity of the inorganic material is a key advantage. taylorfrancis.com

Future research will focus on controlling the interface between the organic and inorganic components to ensure efficient electronic communication. The choice of linking groups, the morphology of the inorganic material, and the processing conditions will all play a crucial role in determining the properties of the final hybrid material. rsc.org

Computational Chemistry for Predictive Material Design

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool in materials science. mdpi.com For this compound, computational modeling offers a powerful approach to predict the properties of new derivatives before their synthesis, thereby guiding and accelerating the experimental design process.

DFT calculations can be used to predict a wide range of properties, including molecular geometries, frontier molecular orbital energies, absorption spectra, and charge transport parameters. mdpi.com By performing these calculations on a library of virtual dibenzopyrene-dione derivatives with different functional groups, researchers can identify the most promising candidates for specific applications. This computational screening approach can save significant time and resources compared to a purely experimental trial-and-error approach. chemrxiv.org

Time-dependent DFT (TD-DFT) can be used to model the excited-state properties and predict the absorption and emission spectra of new molecules. mdpi.commdpi.com This is particularly valuable for designing new dyes and emitters with specific colors and photophysical characteristics. Furthermore, molecular dynamics simulations can provide insights into the solid-state packing of dibenzopyrene-dione derivatives, which is crucial for understanding and predicting their charge transport properties in thin films.

The table below summarizes the key parameters that can be predicted using computational chemistry and their relevance to material design.

Computational MethodPredicted PropertyRelevance to Material Design
Density Functional Theory (DFT) HOMO/LUMO energy levelsPredicting charge injection and transport properties mdpi.com
Molecular geometry and vibrational frequenciesUnderstanding structural properties and IR/Raman spectra mdpi.com
Reorganization energyEstimating charge mobility in organic semiconductors
Time-Dependent DFT (TD-DFT) Electronic absorption and emission spectraDesigning molecules with specific optical properties mdpi.commdpi.com
Molecular Dynamics (MD) Crystal packing and thin-film morphologyPredicting solid-state properties and charge transport pathways
Quantitative Structure-Property Relationship (QSPR) Solubility, and other physical propertiesGuiding the design of processable materials nih.govresearchgate.net

By pursuing these future research directions, the scientific community can continue to build upon the foundational knowledge of this compound, paving the way for its use in a new generation of high-performance organic electronic devices and advanced functional materials.

Q & A

Q. How can researchers design kinetic studies to probe the compound’s reactivity in Diels-Alder or nucleophilic aromatic substitution reactions?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor reaction progress at λ = 300–400 nm (quinone absorbance range). Vary diene concentrations (e.g., anthracene derivatives) and track second-order rate constants. Computational models (e.g., Eyring plots) correlate activation energies with experimental data .

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